molecular formula C18H18N4O4S B6537588 methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate CAS No. 1021254-60-3

methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate

Cat. No. B6537588
CAS RN: 1021254-60-3
M. Wt: 386.4 g/mol
InChI Key: RPIFOVMUQGUIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate, also known as MCPBA, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless solid that is soluble in methanol, ethanol, and dimethyl sulfoxide. It is a versatile reagent that is used in a variety of reactions, such as oxidation and cyclization. MCPBA can be used to synthesize compounds with a variety of structures, including polycyclic aromatic hydrocarbons, heterocyclic compounds, and natural products. In addition, it is used in the synthesis of pharmaceuticals and other compounds of industrial importance.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate in laboratory experiments is its versatility. It is a powerful oxidizing agent and can be used in a wide variety of reactions. It is also relatively easy to synthesize, and its reagents are readily available. However, it is important to note that methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate is toxic to aquatic organisms, and its use in laboratory experiments should be done with caution.

Future Directions

Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate has a wide range of applications in scientific research, and there are many potential future directions for its use. It could be used in the synthesis of novel compounds, such as natural products, pharmaceuticals, and other compounds of industrial importance. It could also be used in the synthesis of polycyclic aromatic hydrocarbons, which have potential applications in materials science. Additionally, further research could be done to explore the mechanism of action of methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate and to develop new and improved synthetic methods for its use.

Synthesis Methods

Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate can be synthesized by reacting pyridine-3-sulfonyl chloride with 6-amino-3-cyclopropylpyridazine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent such as dimethylformamide. The product is isolated by recrystallization from methanol.

Scientific Research Applications

Methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis and has been used in the synthesis of various heterocyclic compounds, polycyclic aromatic hydrocarbons, and natural products. It is also used in the synthesis of pharmaceuticals and other compounds of industrial importance. methyl 4-{2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetamido}benzoate has been used in the synthesis of a variety of compounds, including taxol, a compound used in the treatment of cancer, and the anticonvulsant drug lamotrigine.

properties

IUPAC Name

methyl 4-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(25)12-4-6-13(7-5-12)19-15(23)10-27-16-9-8-14(21-22-16)20-17(24)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIFOVMUQGUIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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